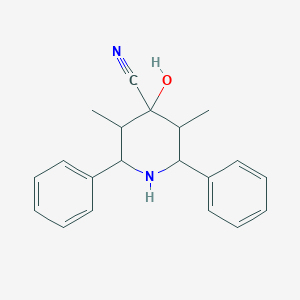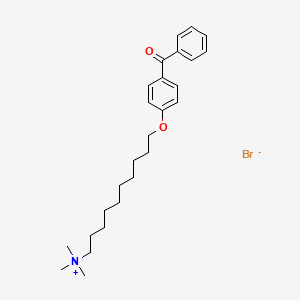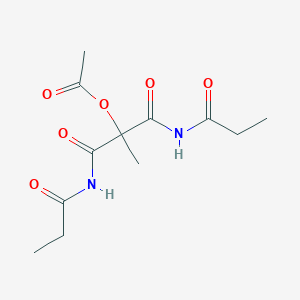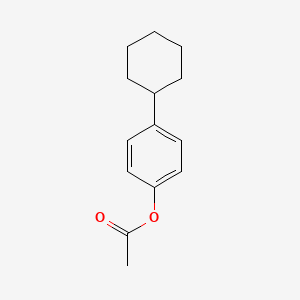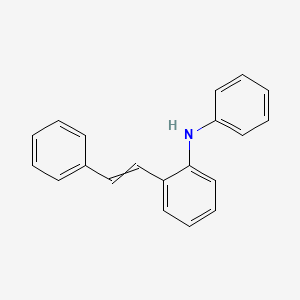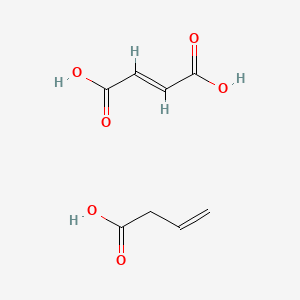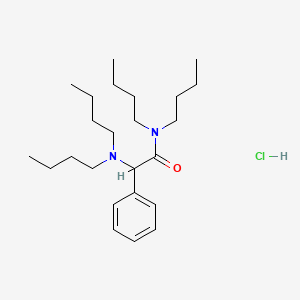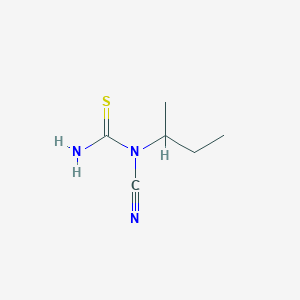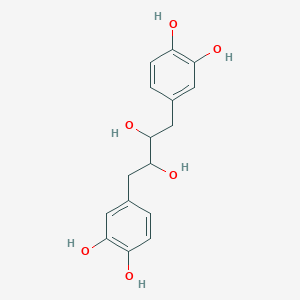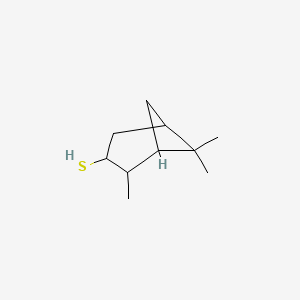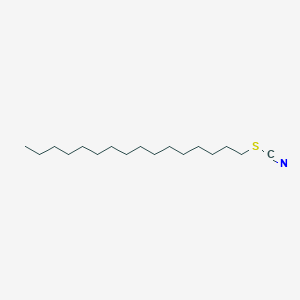
Thiocyanic acid, hexadecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, hexadecyl ester, also known as hexadecyl thiocyanate, is an organic compound with the chemical formula C_17H_33NS. It is an ester derived from thiocyanic acid and hexadecanol. This compound is part of the thiocyanate family, which includes various esters and salts of thiocyanic acid. Thiocyanates are known for their diverse applications in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiocyanic acid, hexadecyl ester can be synthesized through the esterification of thiocyanic acid with hexadecanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
HSCN+C16H33OH→C16H33SCN+H2O
In this reaction, thiocyanic acid (HSCN) reacts with hexadecanol (C_16H_33OH) to form hexadecyl thiocyanate (C_16H_33SCN) and water.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, hexadecyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form thiocyanic acid and hexadecanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Thiocyanic acid and hexadecanol.
Oxidation: Hexadecyl sulfoxide or hexadecyl sulfone.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiocyanic acid, hexadecyl ester has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of sulfur-containing compounds.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Material Science: Utilized in the development of novel materials with specific properties.
Industrial Applications: Employed in the production of specialty chemicals and additives.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, hexadecyl ester involves its reactivity as an ester and thiocyanate. The compound can undergo hydrolysis to release thiocyanic acid, which can further participate in various biochemical pathways. The thiocyanate group can interact with biological molecules, potentially leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, ethyl ester: An ester with a shorter alkyl chain, used in similar applications but with different physical properties.
Thiocyanic acid, octyl ester: Another ester with an intermediate alkyl chain length, offering a balance between reactivity and stability.
Uniqueness
Thiocyanic acid, hexadecyl ester is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring hydrophobicity and stability, such as in material science and industrial processes.
Propiedades
Número CAS |
66143-73-5 |
|---|---|
Fórmula molecular |
C17H33NS |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
hexadecyl thiocyanate |
InChI |
InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-16H2,1H3 |
Clave InChI |
OCDDFQZMFBDQKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



